molecular formula C21H21N5 B11210497 1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210497
M. Wt: 343.4 g/mol
InChI Key: YHNSMJQWIJVKAC-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with 3-methylphenyl and 4-(propan-2-yl)phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization includes the selection of cost-effective reagents, efficient catalysts, and environmentally friendly solvents. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5/c1-14(2)16-7-9-17(10-8-16)25-20-19-12-24-26(21(19)23-13-22-20)18-6-4-5-15(3)11-18/h4-14H,1-3H3,(H,22,23,25)

InChI Key

YHNSMJQWIJVKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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